1,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a chemical compound characterized by its unique pyrazole ring structure, which is substituted with both dimethyl and pyrrolidine groups. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is derived from the pyrazole family, which includes a wide range of derivatives known for their diverse biological properties. The synthesis of 1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole typically involves reactions between substituted pyrazoles and pyrrolidine derivatives under specific conditions .
This compound falls under the category of heterocyclic compounds, specifically those containing a pyrazole ring. It is also classified within the broader group of nitrogen-containing heterocycles, which are known for their significance in pharmaceuticals and agrochemicals.
The synthesis of 1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole can be achieved through several methods:
The reaction typically requires careful control of temperature and time to ensure high selectivity and yield. The use of inert atmospheres may also be necessary to prevent unwanted side reactions.
The molecular structure of 1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole features:
The molecular formula is , with a molecular weight of approximately 178.24 g/mol. The compound exhibits distinct spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm its structure .
1,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions:
The specific reagents and conditions used in these reactions can significantly influence the products formed. For instance, oxidation may yield derivatives with additional functional groups, while reduction often leads to more saturated compounds.
The mechanism of action for 1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole involves its interaction with biological targets such as enzymes or receptors. The presence of the pyrrolidine group enhances binding affinity to certain molecular targets, potentially influencing various biochemical pathways. Detailed studies are required to elucidate these interactions further and determine specific molecular targets involved in its biological activity .
Key chemical properties include:
Relevant data from spectroscopic analyses confirm these properties, providing insights into its behavior in various environments.
1,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has several applications across scientific disciplines:
Pyrazole derivatives have evolved from simple heterocyclic scaffolds to sophisticated pharmacophores central to neuropharmacology and oncology therapeutics. Early pyrazole-based drugs like celecoxib (COX-2 inhibitor) demonstrated the scaffold's capacity for target selectivity, paving the way for structurally complex hybrids. The integration of pyrrolidine with pyrazole, exemplified by 1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, represents a strategic advancement in designing CNS-active compounds. This fusion addresses key challenges in neuropathic pain treatment, where T-type calcium channels (Cav3.1/Cav3.2) require inhibitors with precise stereoelectronic properties [3].
Pyrrolidine-pyrazole hybrids emerged prominently in the 2010s as solutions to the limitations of early T-type channel blockers like mibefradil (withdrawn for drug interactions) and ethosuximide (limited selectivity). Research demonstrated that such hybrids could achieve dual inhibition of Cav3.1/Cav3.2 isoforms while maintaining blood-brain barrier permeability [3]. For instance, compound 20n from pyrrolidine-pyrazole series showed nanomolar efficacy against Cav3.1 (IC₅₀ = 0.11 µM) and Cav3.2 (IC₅₀ = 0.054 µM), reversing mechanical hypersensitivity in spinal nerve ligation (SNL) and streptozotocin (STZ) models [3]. Beyond neuropathic pain, kinase inhibitors incorporating pyrazole-pyrrolidine motifs (e.g., 3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid) leverage the scaffold's ability to anchor to ATP-binding sites while enhancing metabolic stability [9].
Table 1: Therapeutic Applications of Pyrazole-Pyrrolidine Hybrids
Biological Target | Therapeutic Area | Key Compound | Efficacy |
---|---|---|---|
T-type Calcium Channels | Neuropathic Pain | 20n [3] | IC₅₀: 0.054–0.11 µM (Cav3.1/Cav3.2) |
Kinases | Oncology/Inflammation | Complex hybrid [9] | Improved CNS penetration & metabolic stability |
Microbial Enzymes | Antimicrobials | 5-Oxopyrrolidine derivatives [6] | MIC: 0.9–2 µg/mL against S. aureus |
The molecular architecture of 1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole (CAS# 1427380-52-6) integrates three strategic elements: (1) a pyrazole ring with N1-methyl and C5-methyl substituents, (2) a pyrrolidine moiety at C4, and (3) a chiral center at the pyrrolidine C2 position. This configuration yields distinct advantages over simpler pyrazoles:
Table 2: Structural Comparison with Analogous Scaffolds
Compound | Molecular Formula | Key Features | Limitations |
---|---|---|---|
1,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole | C₉H₁₅N₃ | Chiral center, protonatable N, 3D coverage | Stereoisomer separation challenges |
1-Ethyl-3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole [5] | C₁₁H₁₉N₃ | Enhanced lipophilicity (LogP +0.5) | Reduced aqueous solubility |
4-(1,5-dimethyl-1H-pyrazol-3-yl)pyrrolidin-2-one [2] | C₉H₁₃N₃O | Amide hydrogen-bond donor | Lacks protonatable nitrogen |
Structural data reveals that N1-alkylation (methyl/ethyl) sterically shields the pyrazole ring from oxidative metabolism, while C5-methylation prevents unwanted tautomerization. The pyrrolidine's C2 attachment via a single bond permits conformational flexibility, enabling adaptive binding in enzyme pockets [4] [8].
The pyrrolidine ring is not merely a lipophilic appendage but a dynamic bioactivity modulator. Its impact manifests through three mechanisms:
Table 3: Bioactivity Modulation via Pyrrolidine Engineering
Pyrrolidine Modification | Biological Impact | Example Compound | Activity Shift |
---|---|---|---|
Unsubstituted pyrrolidine | Balanced basicity & lipophilicity | Core pharmacophore | Cav3.2 IC₅₀: 1.2 µM [3] |
C3/C4-Disubstitution | Enhanced target occupancy via van der Waals forces | Kinase inhibitor [9] | 100-fold selectivity over off-targets |
N-Functionalization | Solubility modulation or covalent binding | Antimicrobial hybrid [6] | MIC vs. S. aureus: 0.9 µg/mL |
The pyrrolidine-pyrazole synergy is exemplified in neuropathic pain inhibitors, where optimal pKₐ (8.5–9.5) and moderate LogD (1–2) ensure CNS exposure. Compound 20n achieved brain/plasma ratios >0.8 in rats, enabling analgesic efficacy at 1 mg/kg doses [3]. Similarly, antimicrobial derivatives leverage the pyrrolidine nitrogen for bacterial membrane penetration, countering efflux-mediated resistance [6].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2